1-[(2,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzoxadiazole moiety, and a morpholine group. These structural features contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzoxadiazole moiety and the morpholine group. The final step involves the coupling of these intermediates to form the target compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential biological activity suggests it could be developed as a therapeutic agent for various diseases.
Industry: Its chemical reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
- 1-[(2,5-DIMETHYLPHENOXY)METHYL]-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
- This compound
Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of structural features. The presence of the benzoxadiazole moiety and the morpholine group enhances its chemical reactivity and potential biological activity. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2,5-dimethylphenoxy)methyl]-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-15-3-4-16(2)20(13-15)32-14-29-8-7-18(25-29)23(30)24-17-5-6-19(22-21(17)26-33-27-22)28-9-11-31-12-10-28/h3-8,13H,9-12,14H2,1-2H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQFZSJJXZRIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCN2C=CC(=N2)C(=O)NC3=CC=C(C4=NON=C34)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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